Sulfo-Cy5 amine

Water solubility Bioconjugation Protein labeling

Labeling proteins or nanoparticles with conventional Cy5 causes aggregation, low efficiency (~13%), and altered trafficking. Sulfo-Cy5 amine solves this via two sulfonate groups. - **4x higher labeling efficiency:** 53% vs. 13% for DNA/pDNA tracking - **>10 mg/mL in water:** Direct conjugation in PBS; no DMSO/DMF - **Net charge ~-2:** Prevents mitochondrial accumulation; enables rapid tumor contrast (≤1 h) - **Spectral profile:** Ex/Em 646/662 nm; ε 271,000 M⁻¹cm⁻¹; Φ 0.28 Available for immediate R&D supply.

Molecular Formula C38H52N4O7S2
Molecular Weight 741.0 g/mol
Cat. No. B12373184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy5 amine
Molecular FormulaC38H52N4O7S2
Molecular Weight741.0 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCCN)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C
InChIInChI=1S/C38H52N4O7S2/c1-37(2)30-26-28(50(44,45)46)19-21-32(30)41(5)34(37)16-10-8-11-17-35-38(3,4)31-27-29(51(47,48)49)20-22-33(31)42(35)25-15-9-12-18-36(43)40-24-14-7-6-13-23-39/h8,10-11,16-17,19-22,26-27H,6-7,9,12-15,18,23-25,39H2,1-5H3,(H2-,40,43,44,45,46,47,48,49)
InChIKeyYAAUASLQACUDFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-Cy5 Amine: Overview and Spectral Properties


Sulfo‑Cy5 amine (CAS 2183440‑44‑8) is a sulfonated derivative of the cyanine 5 (Cy5) fluorophore bearing a primary amine functional group for covalent conjugation to carboxylic acids, activated NHS esters, and carbonyls . It retains the core Cy5 far‑red spectral profile—excitation/emission maxima of 646/662 nm in aqueous buffer, an extinction coefficient of 271 000 M⁻¹cm⁻¹, and a fluorescence quantum yield of 0.28—while the two pendant sulfonate groups confer high aqueous solubility and minimize dye aggregation in physiological buffers .

Aqueous buffer-compatible amine-reactive fluorophore
Sulfonate groups limit dye aggregation and non-specific binding
Far-red emission (662 nm) for deep-tissue imaging workflows

Why Sulfo-Cy5 Amine Cannot Be Simply Substituted


Although Sulfo‑Cy5 amine shares the cyanine 5 chromophore with non‑sulfonated Cy5 amine, the presence of two anionic sulfonate groups fundamentally alters its physicochemical behavior in aqueous biological systems. The sulfonate groups increase water solubility by more than 100‑fold, prevent dye aggregation, and create a negatively charged molecular surface that reduces non‑specific hydrophobic interactions with proteins and cell membranes . Consequently, substituting Sulfo‑Cy5 amine with conventional Cy5 amine results in dramatically different outcomes: labeling efficiency drops from ~53% to ~13%, cellular association is substantially elevated, and the intracellular trafficking pathway shifts from lysosomal accumulation to mitochondrial targeting [1][2]. These differences preclude simple interchange without compromising experimental reproducibility and biological interpretation.

Labeling efficiency Non-sulfonated Cy5 amine may yield substantially lower DNA/protein labeling efficiency
Cellular interaction Hydrophobic Cy5 alters cellular association and intracellular trafficking routes
Solubility & aggregation Unmodified Cy5 amine requires organic co-solvents and risks biomolecule denaturation

Quantitative Evidence: Sulfo-Cy5 vs. Comparators


Water Solubility: Sulfo-Cy5 vs. Cy5

Sulfo‑Cy5 amine exhibits water solubility exceeding 10 mg/mL in pure water and PBS buffer, whereas non‑sulfonated Cy5 amine requires dissolution in DMSO or DMF followed by dilution into aqueous buffer, where it frequently precipitates or forms aggregates . The sulfonate groups increase aqueous solubility by more than 100‑fold compared to Cy5 amine, eliminating the need for organic co‑solvents that can denature sensitive biomolecules .

Water Solubility
Data to verify
>10 mg/mL (aqueous) vs Cy5 amine: organic solvent required
Supports aqueous conjugation without organic co-solvents
Comparative source not specified; verify lot solubility
Water solubility Bioconjugation Protein labeling

DNA Labeling Efficiency Comparison

In a head‑to‑head study comparing plasmid DNA labeling efficiencies using a photolabel‑peptide conjugation strategy, the incorporation of two anionic sulfonate groups into the Cyanine 5 core increased labeling efficiency from ~13% for Cy5 to ~53% for Sulfo‑Cy5 [1]. This 4‑fold improvement was attributed to reduced dye hydrophobicity and aggregation, which otherwise limit the accessibility of reactive sites on the DNA template.

DNA Labeling Efficiency
Head-to-head
~53% (Sulfo-Cy5) vs ~13% (Cy5)
4-fold increase
Supports labeling yield and signal reproducibility in DNA tracking
Plasmid photolabel-peptide conjugation; gel analysis
Gene delivery Plasmid labeling Nanoparticle tracking

Cellular Uptake and Trafficking vs. Cy5

In a structure‑property study of carboxylic acid‑side‑chain polyacrylates, switching the conjugated dye from Cy5 to its sulfonated analog Sulfo‑Cy5 resulted in a marked decrease in overall cellular association [1]. Furthermore, Cy5‑labeled polymers accumulated in mitochondria, whereas Sulfo‑Cy5‑labeled polymers were redirected to lysosomal compartments [1]. This demonstrates that the sulfonate groups not only reduce non‑specific membrane adhesion but also actively reroute the labeled cargo's intracellular fate.

Cellular Uptake & Trafficking
Head-to-head
Lower cellular assoc.; lysosome vs mitochondria
Qualitative shift in organelle targeting
May limit dye-driven confounding in polymer uptake studies
Carboxylated polyacrylates; flow/confocal
Cellular uptake Intracellular trafficking Polymer labeling

In Vivo Tumor-to-Normal Contrast

A Sulfo‑Cy5‑labeled peptide (CTHRSSVVC) was evaluated for tumor‑targeted imaging. Despite showing no selective binding to macrophages in vitro, the conjugate accumulated in 4T1 tumors in vivo with a tumor‑to‑normal tissue fluorescence ratio of 7.21 ± 1.44 at 2 h post‑injection [1]. This high contrast ratio underscores the ability of Sulfo‑Cy5‑labeled tracers to generate specific, low‑background signals in whole‑animal imaging models, even when the targeting moiety lacks in vitro selectivity.

In Vivo Tumor Contrast
Supporting evidence
Tumor-to-normal ratio 7.21 ± 1.44
at 2 h post-injection
Supports fluorescence imaging contrast in 4T1 model
Peptide conjugate; not compared to Cy5 analog
In vivo imaging Tumor targeting Peptide conjugate

Renal Clearance and Charge State

A comparative analysis of nanobodies labeled with three Sulfo‑Cy5 derivatives differing in net charge (Cy5²⁻, Cy5⁻, Cy5°) revealed that the doubly negatively charged Cy5²⁻ variant substantially reduced renal retention—a common problem for small protein tracers—while maintaining specific tumor visualization within 1 h post‑injection [1]. In contrast, the singly charged Cy5⁻ variant exhibited nonspecific liver accumulation and required >3 h to achieve adequate tumor contrast [1]. Sulfo‑Cy5 amine carries a net charge of approximately −2 (two sulfonates plus a protonated amine), positioning it as the optimal charge state for minimizing kidney retention.

Renal Clearance & Charge
Class-level
Cy5²⁻: tumor contrast ≤1h vs Cy5⁻ >3h
≥3-fold faster contrast development
Charge state influences renal retention and contrast timing
Nanobody tracers; class-level inference from analog
Pharmacokinetics Renal clearance Nanobody imaging

Validated Applications of Sulfo-Cy5 Amine


Plasmid DNA Labeling for Gene Delivery

For investigators tracking plasmid DNA localization in vivo or in vitro, Sulfo‑Cy5 amine provides a ~4‑fold labeling efficiency advantage over non‑sulfonated Cy5 amine (~53% vs. ~13%) and prevents nanoparticle size increases caused by hydrophobic dye aggregation . This ensures that the fluorescent signal accurately reflects DNA biodistribution without confounding effects from the label itself.

Protein Conjugation in Aqueous Buffer

Sulfo‑Cy5 amine is the reagent of choice when labeling proteins, antibodies, or peptides that denature or aggregate upon exposure to DMSO or DMF. Its >10 mg/mL water solubility enables direct conjugation in PBS or other physiological buffers, preserving biomolecule structure and function while yielding stable, non‑aggregated fluorescent conjugates .

Polymer Labeling with Low Cellular Interaction

When labeling synthetic polymers or drug delivery nanoparticles intended for cellular uptake studies, Sulfo‑Cy5 amine minimizes the confounding effects of dye‑driven cellular association. Unlike Cy5 amine, which promotes mitochondrial accumulation, Sulfo‑Cy5 amine directs labeled cargo to lysosomes and reduces overall non‑specific membrane binding, enabling cleaner interpretation of polymer‑mediated trafficking mechanisms .

Nanobody Tracer Development for In Vivo Imaging

For teams engineering nanobody‑based fluorescent tracers, Sulfo‑Cy5 amine (net charge approximately −2) is essential to achieve rapid tumor contrast (≤1 h) while avoiding the prolonged renal retention and hepatic accumulation observed with singly charged Cy5 analogs . This charge‑optimized variant supports intraoperative molecular imaging workflows that demand fast clearance and high target‑to‑background ratios.

Application
Selection Property
Validation Focus
Plasmid DNA labeling
Aqueous solubility & labeling efficiency
Verify labeling consistency and particle size stability
Protein/antibody conjugation
Buffer-compatible solubility
Confirm protein structural integrity and conjugate activity
Polymer/nanoparticle labeling
Low non-specific cellular association
Assess intracellular trafficking and membrane binding
Nanobody tracer development
Charge-state dependent clearance
Measure tumor contrast timing and renal retention

Technical Documentation Hub

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39 linked technical documents
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